molecular formula C16H12O B6317580 1-(4-Hydroxyphenyl)naphthalene CAS No. 92964-54-0

1-(4-Hydroxyphenyl)naphthalene

Cat. No.: B6317580
CAS No.: 92964-54-0
M. Wt: 220.26 g/mol
InChI Key: UEULEVKFYSYUCZ-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)naphthalene is an organic compound that features a naphthalene ring substituted with a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Hydroxyphenyl)naphthalene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . This method is favored for its mild reaction conditions and high yields.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for efficiency and cost-effectiveness, utilizing advanced catalytic systems and continuous flow reactors to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxyphenyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Hydroxyphenyl)naphthalene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)naphthalene involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .

Comparison with Similar Compounds

Uniqueness: 1-(4-Hydroxyphenyl)naphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its hydroxyphenyl group enhances its reactivity and potential for diverse applications compared to other naphthalene derivatives .

Properties

IUPAC Name

4-naphthalen-1-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O/c17-14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-11,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEULEVKFYSYUCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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